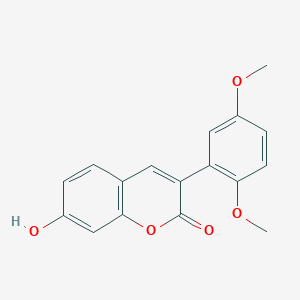

3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one

Descripción

3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one is a coumarin derivative characterized by a hydroxyl group at position 7 and a 2,5-dimethoxyphenyl substituent at position 3 of the chromen-2-one scaffold. Its molecular formula is C₁₇H₁₄O₅, with a molecular weight of 298.29 g/mol.

Propiedades

IUPAC Name |

3-(2,5-dimethoxyphenyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-12-5-6-15(21-2)13(9-12)14-7-10-3-4-11(18)8-16(10)22-17(14)19/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEYVDVUTABTPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate chalcone, which undergoes cyclization to yield the desired chromen-2-one derivative.

Industrial Production Methods

Industrial production of 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the seventh position can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base, such as sodium hydride, to facilitate substitution reactions.

Major Products

Oxidation: The major product is 3-(2,5-dimethoxyphenyl)-7-oxo-2H-chromen-2-one.

Reduction: The major product is 3-(2,5-dimethoxyphenyl)-7-hydroxy-2,3-dihydrochromen-2-one.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Antioxidant Properties:

Research indicates that 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one exhibits significant antioxidant activity by scavenging free radicals. This property is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Activity:

In vitro studies have demonstrated the compound's effectiveness against various bacterial and fungal strains. The promising results suggest potential therapeutic applications in treating infections.

Enzyme Inhibition:

The compound has shown potential as an inhibitor of α-amylase and α-glucosidase enzymes. This inhibition could play a role in managing blood sugar levels, making it relevant for diabetes research.

Anti-inflammatory and Anticancer Properties:

Preliminary studies suggest that it may possess anti-inflammatory effects and anticancer properties. Ongoing research aims to elucidate its mechanisms of action and therapeutic efficacy in cancer treatments.

Industrial Applications

Material Science:

Due to its unique chemical properties, this compound can be utilized as a building block for synthesizing complex organic molecules. It can also serve as a UV-absorbing agent or fluorescent dye in various industrial applications .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability, indicating potential for health applications. |

| Study B | Antimicrobial Testing | Showed effectiveness against specific bacterial strains, warranting further investigation for therapeutic use. |

| Study C | Enzyme Inhibition | Confirmed inhibition of α-amylase and α-glucosidase, suggesting possible benefits in diabetes management. |

| Study D | Anticancer Research | Preliminary results indicate potential anticancer effects; further studies needed to confirm efficacy and safety. |

Mecanismo De Acción

The mechanism of action of 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Substituent Position and Bioactivity: The 7-hydroxy group in the target compound contrasts with 7-methoxy in the analogue from . The 2,5-dimethoxyphenyl substituent in the target compound differs from the 3,4-dimethoxyphenyl group in . The latter’s substitution pattern is more common in cytotoxic coumarins, as seen in antitumor studies .

Prenylation vs. Methoxylation :

Methodological and Pharmacological Comparisons

Table 2: Methodologies and Observed Activities

Insights:

- Neuroprotective Potential: Neobavaisoflavone’s inhibition of Aβ42 aggregation via π-π stacking and hydrogen bonding suggests that the target compound’s 7-hydroxy and dimethoxy groups could similarly interact with amyloidogenic peptides, though this requires experimental validation.

- Antimicrobial Activity : The propyl-substituted coumarin in showed moderate antimicrobial effects, implying that the target compound’s bulkier dimethoxyphenyl group might enhance or alter its spectrum of activity.

Actividad Biológica

3-(2,5-Dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one, a coumarin derivative, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to explore its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound belongs to the coumarin class, characterized by a benzopyrone structure. Its molecular formula is CHO, and its structure features methoxy groups that are pivotal in enhancing biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of coumarin derivatives, including 3-(2,5-dimethoxyphenyl)-7-hydroxy-2H-chromen-2-one. The compound has been evaluated against various bacterial and fungal strains using methods such as the disc diffusion method.

Table 1: Antimicrobial Activity Results

| Microorganism | Zone of Inhibition (mm) | Standard Drug | Control |

|---|---|---|---|

| Streptococcus (G+ve) | 15 | Ampicillin | DMF |

| Pseudomonas aeruginosa (G-ve) | 12 | Streptomycin | DMF |

| Candida albicans | 14 | Fluconazole | DMF |

The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, alongside antifungal effects against Candida species. Comparatively, its efficacy was notable against standard drugs used as controls .

Anticancer Activity

Research has indicated that coumarins possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of cancer cell proliferation. In vitro studies on cell lines such as A549 (lung carcinoma) have shown promising results.

- Apoptosis Induction : Coumarin derivatives can trigger apoptosis in cancer cells by modulating key apoptotic pathways.

- Inhibition of Cell Proliferation : Studies demonstrate that the compound inhibits cell cycle progression in cancer cells, leading to reduced tumor growth.

Table 2: Anticancer Activity Overview

| Cell Line | IC (µM) | Effect |

|---|---|---|

| A549 | 25 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 34 | Inhibition of proliferation |

| LNCaP (Prostate Cancer) | 30 | Apoptosis and cell cycle arrest |

The anticancer activity is attributed to the compound's ability to influence signaling pathways associated with cancer progression, including the PI3K/Akt pathway .

Other Pharmacological Activities

Beyond antimicrobial and anticancer properties, this coumarin derivative exhibits additional biological activities:

- Antioxidant Activity : The compound demonstrates significant free radical scavenging ability, contributing to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies and Research Findings

A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences highlighted the synthesis of various coumarin derivatives and their biological evaluation. The findings suggested that modifications at specific positions on the coumarin structure could enhance antimicrobial and anticancer activities significantly .

Another investigation into the structure-activity relationship (SAR) revealed that substituents such as methoxy groups at positions C-7 and C-8 play a crucial role in augmenting biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.